molecular formula C7H7ClN2O4S B2404828 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 890587-32-3

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B2404828
CAS No.: 890587-32-3
M. Wt: 250.65
InChI Key: AOKXBGUBLBCEDO-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O4S. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with ethylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: 2-amino-5-chloro-4-pyrimidinecarboxylic acid.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

Scientific Research Applications

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is unique due to the presence of the ethylsulfonyl group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials.

Properties

IUPAC Name

5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKXBGUBLBCEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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